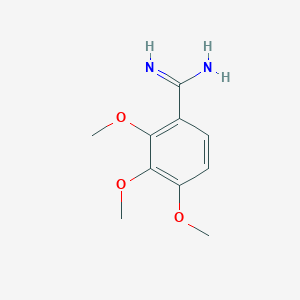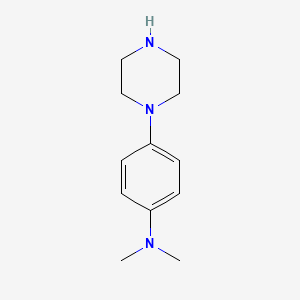![molecular formula C17H12N2 B1608395 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole CAS No. 3367-02-0](/img/structure/B1608395.png)
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a naphthalene group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride. The mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time. Solvent-free conditions and green chemistry approaches are also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a dihydroimidazole.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroimidazole derivatives
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives
Aplicaciones Científicas De Investigación
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Medicinal Chemistry: Investigated for its potential as an antiparasitic agent, particularly against Toxoplasma gondii.
Materials Science: Employed in the development of new materials with unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole in biological systems involves its interaction with specific molecular targets. For instance, in antiparasitic applications, it is believed to interfere with the metabolic pathways of the parasite, leading to its inhibition. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole
- 2-(Naphthalen-2-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(4-Methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where precise molecular interactions are crucial .
Propiedades
Número CAS |
3367-02-0 |
|---|---|
Fórmula molecular |
C17H12N2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C17H12N2/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H,(H,18,19) |
Clave InChI |
UACFCMJTOGOMCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene](/img/structure/B1608316.png)









![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608335.png)
